2,2-Diethyl-3-oxobutanenitrile
Overview
Description
2,2-Diethyl-3-oxobutanenitrile is an organic compound with the molecular formula C8H13NO It is a nitrile derivative of a ketone, characterized by the presence of both a nitrile group (-CN) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethyl-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the Michael addition reaction, where a stable enolate ion, derived from a β-keto ester or other 1,3-dicarbonyl compound, adds to an α,β-unsaturated ketone. For example, ethyl acetoacetate reacts with 3-buten-2-one in the presence of sodium ethoxide to yield the conjugate addition product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2,2-Diethyl-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-3-oxobutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-oxobutanenitrile: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-3-oxobutanamide: An amide derivative with similar reactivity.
2,2-Diethyl-3-oxobutanal: An aldehyde derivative with similar reactivity.
Uniqueness
2,2-Diethyl-3-oxobutanenitrile is unique due to the presence of both nitrile and ketone functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for selective reactions at either the nitrile or ketone group, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,2-diethyl-3-oxobutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-4-8(5-2,6-9)7(3)10/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQMNHSNKKLBKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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